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IGF-I (24-41) TFA

Cat. No.: B1575571
M. Wt: 2131.18
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Insulin-like Growth Factor (IGF) System and its Physiological Significance

The Insulin-like Growth Factor (IGF) system is a complex network of ligands, receptors, and binding proteins that plays a crucial role in regulating cellular and organismal physiology. researchgate.net This system is comprised of two ligands, IGF-I and IGF-II, two cell-surface receptors, the IGF-1 receptor (IGF-1R) and the IGF-2 receptor (IGF-2R), and a family of six high-affinity IGF binding proteins (IGFBPs). nih.govoup.com The intricate interplay between these components allows the IGF system to exert a wide range of effects, from promoting cell proliferation and survival to modulating metabolic processes. nih.govdovepress.com Dysregulation of the IGF system has been implicated in a variety of pathological conditions, highlighting its importance in maintaining health. nih.gov

Biological Roles of Insulin-like Growth Factor I (IGF-I) in Cellular Homeostasis and Development

Insulin-like Growth Factor I (IGF-I) is a 70-amino acid polypeptide hormone that is a central mediator of growth and development. nih.govmedchemexpress.eu Primarily produced by the liver under the stimulation of growth hormone (GH), IGF-I circulates in the bloodstream and acts on various tissues throughout the body. nih.govwikipedia.org Its biological functions are diverse and essential for maintaining cellular homeostasis.

IGF-I is a potent promoter of cell proliferation, differentiation, and survival. nih.govfrontiersin.org It plays a critical role in the development and maintenance of numerous tissues, including skeletal muscle, bone, and the nervous system. nih.govwikipedia.org In the context of cellular homeostasis, IGF-I helps to ensure that cells have adequate nutrients to avoid apoptosis (programmed cell death), enhances protein synthesis, and supports cellular hypertrophy in response to appropriate stimuli. e-apem.org Furthermore, IGF-I is involved in regulating glucose metabolism, demonstrating an ability to promote glucose uptake in peripheral tissues and suppress hepatic glucose production. e-apem.orgnih.gov The multifaceted roles of IGF-I underscore its significance in both normal physiological processes and the pathogenesis of various diseases. frontiersin.org

Structural Context of IGF-I (24-41) as a Defined Fragment of IGF-I

IGF-I (24-41) is a specific peptide fragment derived from the full-length IGF-I protein, corresponding to the amino acid sequence from position 24 to 41. medchemexpress.comchemical-suppliers.eumedchemexpress.com The full IGF-I molecule is a single-chain polypeptide with a structure that is homologous to proinsulin. e-apem.org The IGF-I (24-41) fragment represents a distinct region within this larger protein. The trifluoroacetate (B77799) (TFA) salt form of this peptide is a common preparation for research purposes, ensuring stability and solubility. The specific amino acid sequence of human IGF-I (24-41) is Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr. chemical-suppliers.eu

Rationale for Investigating IGF-I (24-41) TFA as a Research Tool

The study of isolated peptide fragments like this compound offers a unique approach to understanding the complex interactions of the full-length protein. By isolating specific domains, researchers can probe the functional significance of different regions of the parent molecule.

Utility in Deconstructing IGF-I Receptor Interactions

The biological effects of IGF-I are primarily mediated through its binding to the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase receptor. oup.commedchemexpress.com The interaction between IGF-I and its receptor is a critical step in initiating downstream signaling cascades that regulate cellular processes. nih.gov Investigating fragments of IGF-I, such as IGF-I (24-41), can help to identify the specific amino acid residues or domains that are crucial for receptor binding and activation. By studying how this fragment interacts, or fails to interact, with the IGF-1R, researchers can gain insights into the molecular determinants of ligand-receptor specificity and affinity. This knowledge is fundamental to understanding how the IGF system functions at a molecular level.

Contribution to Understanding Peptide-Based Ligand-Receptor Modulators

The study of peptide fragments like IGF-I (24-41) contributes to the broader field of peptide-based ligand-receptor modulators. medchemexpress.com Peptides are increasingly recognized for their potential as therapeutic agents due to their high specificity and potency. medchemexpress.com By understanding how naturally occurring peptide fragments interact with their receptors, scientists can design and develop novel synthetic peptides that can either mimic or block the effects of the endogenous ligand. These engineered peptides could have applications in treating diseases where the IGF system is dysregulated. The investigation of IGF-I (24-41) provides valuable data for the rational design of such peptide-based modulators, potentially leading to the development of new research tools and therapeutic strategies.

Detailed Research Findings

Aspect Finding Source
Cellular Function IGF-I (24-41) has been shown to regulate somatic growth and behavioral development in research models. medchemexpress.com medchemexpress.com
Receptor Interaction The full IGF-I molecule binds with high affinity to the IGF-1R, a tetramer of two alpha and two beta chains. genecards.org The study of fragments like IGF-I (24-41) helps to delineate the binding domains. genecards.org
Signaling Pathways Activation of the IGF-1R by its ligand initiates downstream signaling, including the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK pathways. medchemexpress.com Research on fragments can help to understand how different parts of the ligand contribute to the activation of these pathways. medchemexpress.com

Properties

Molecular Formula

C₈₈H₁₃₃N₂₇O₂₈.C₂HF₃O₂

Molecular Weight

2131.18

sequence

One Letter Code: YFNKPTGYGSSSRRAPQT

Synonym

Insulin-like Growth Factor I (24-41) (TFA)

Origin of Product

United States

Synthetic Methodologies and Analytical Characterization for Igf I 24 41 Tfa

Chemical Synthesis Approaches for Peptide Fragments

The synthesis of peptide fragments like IGF-I (24-41) is predominantly achieved through chemical methods that allow for the precise assembly of amino acids in a defined sequence.

Solid-Phase Peptide Synthesis (SPPS) Techniques for IGF-I (24-41)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides such as IGF-I (24-41). luxembourg-bio.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. luxembourg-bio.comgoogle.com

The process begins with the attachment of the C-terminal amino acid to a resin. google.com A variety of resins are available, with the choice depending on the desired C-terminal modification of the final peptide. For peptides with a C-terminal amide, a Rink amide resin is often employed. For those with a C-terminal carboxylic acid, Wang or 2-Chlorotrityl chloride resins are common choices. google.com

The synthesis proceeds through a series of cycles, each consisting of two main steps: deprotection and coupling. The most prevalent SPPS chemistry utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the incoming amino acid. google.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com

Following the deprotection of the N-terminus of the resin-bound peptide, the next Fmoc-protected amino acid is introduced. Its carboxyl group is activated by a coupling reagent to facilitate the formation of a peptide bond. Common coupling reagents include aminium-based compounds like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. luxembourg-bio.com

The amino acid sequence for IGF-I (24-41) is Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr. google.com The synthesis would proceed by sequentially adding these amino acids, starting from Threonine at position 41 and ending with Tyrosine at position 24.

Post-Synthetic Modifications and Purification Strategies

Once the peptide chain is fully assembled, it must be cleaved from the solid support and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid "cocktail." For the Fmoc/tBu strategy, this cocktail usually consists of trifluoroacetic acid (TFA) as the primary cleavage reagent, along with a mixture of scavengers. Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial for trapping the reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

The crude peptide, now in its TFA salt form, is then precipitated from the cleavage mixture, typically with cold diethyl ether, washed, and dried. The resulting crude product is a mixture of the target peptide and various small molecules and truncated or modified peptide sequences.

Purification of the crude peptide is most commonly performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). pnas.orgoup.com This technique separates the desired peptide from impurities based on hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent, often containing a small amount of TFA (e.g., 0.1%), and loaded onto a C18 column. oup.comhplc.eu The peptides are then eluted with a gradient of an organic solvent, typically acetonitrile (B52724), also containing 0.1% TFA. oup.comhplc.eudiva-portal.org Fractions are collected and analyzed for purity, and those containing the pure IGF-I (24-41) TFA are pooled and lyophilized to yield the final, highly purified peptide.

Analytical Characterization in Research Settings

To ensure the identity and quality of the synthesized this compound, a suite of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical RP-HPLC is a critical tool for assessing the purity of the final peptide product. hplc.eu A small amount of the purified peptide is injected onto an analytical C18 column and eluted using a gradient of acetonitrile in water with TFA as an ion-pairing agent. hplc.eudiva-portal.org The eluting peptide is detected by its absorbance at a specific wavelength, typically 214 or 280 nm. diva-portal.org A pure sample will ideally show a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram. A purity of ≥95% or higher is generally required for research applications. fujifilm.comsigmaaldrich.com

Mass Spectrometry (MS) for Sequence Verification and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable technique for confirming the identity of the synthesized peptide. tandfonline.comdiva-portal.org It provides a precise measurement of the molecular weight of the peptide, which can be compared to the calculated theoretical mass. phoenixbiotech.net Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for analysis. diva-portal.org High-resolution mass spectrometers can provide highly accurate mass measurements, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) can be further employed for sequence verification. diva-portal.org In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions are then analyzed to generate a fragmentation pattern that can be used to deduce the amino acid sequence, thus confirming that the peptide was synthesized correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (if applicable for fragments)

Data Tables

Table 1: Commonly Used Reagents in the Synthesis of this compound

Reagent/MaterialPurpose
Rink Amide ResinSolid support for synthesis of C-terminal amide peptides
Wang ResinSolid support for synthesis of C-terminal acid peptides
Fmoc-protected amino acidsBuilding blocks for peptide synthesis
Piperidine in DMFReagent for Fmoc deprotection
HBTU/HATUCoupling reagents for peptide bond formation
DIPEABase used during coupling reactions
Trifluoroacetic Acid (TFA)Cleavage of peptide from resin and side-chain deprotection
AcetonitrileOrganic solvent for HPLC purification

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurposeKey Information Obtained
Analytical RP-HPLCPurity assessmentPercentage purity of the peptide sample
Mass Spectrometry (MS)Molecular weight confirmationExperimental molecular weight
Tandem MS (MS/MS)Sequence verificationAmino acid sequence
NMR SpectroscopyStructural analysisConformational preferences in solution

Role and Impact of Trifluoroacetate (B77799) (TFA) in Peptide Research

Trifluoroacetate (TFA) is a common counter-ion found in commercially available synthetic peptides, including fragments like IGF-I (24-41). nih.govresearchgate.net Its presence is typically a result of its use in the final stages of solid-phase peptide synthesis (SPPS), where it is used to cleave the peptide from the resin support, and during the purification process, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.comambiopharm.comgenscript.com While often considered an inert bystander, the TFA counter-ion can significantly influence the physicochemical properties and experimental behavior of peptides. genscript.com It forms persistent ion pairs with cationic moieties within the peptide sequence, such as the free N-terminus and the side chains of basic amino acids like Arginine (Arg), Lysine (Lys), and Histidine (His). ambiopharm.combiorxiv.org Consequently, understanding the role and impact of TFA is critical for the accurate interpretation of research data.

Function as an Ion-Pairing Reagent in Chromatographic Separations

In the context of peptide purification and analysis, TFA is widely employed as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com Its primary functions are to act as a pH stabilizer and an ion-pairing reagent, both of which are crucial for achieving high-resolution separations and symmetrical peak shapes for peptides on columns like the C18. chromforum.orgresearchgate.nethplc.eu

As a strong acid with a low pKa (~0.23), a typical concentration of 0.1% TFA in the mobile phase lowers the pH to approximately 2.1. chromforum.orgelementlabsolutions.com This low pH ensures that the carboxylic acid groups on peptides are protonated and neutral, while also suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. sigmaaldrich.comchromforum.org These free silanols can otherwise cause undesirable ionic interactions with basic peptides, leading to peak tailing. sigmaaldrich.comwaters.com

The effectiveness of peptide retention and separation is influenced by both the concentration and the hydrophobicity of the ion-pairing reagent. While TFA is the most common choice, other perfluorinated acids are sometimes used to modulate selectivity. nih.govnih.gov

Table 1: Comparison of Anionic Ion-Pairing Reagents in RP-HPLC of Peptides
ReagentRelative HydrophobicityImpact on Peptide Retention TimeCommon Use Case
Phosphoric AcidLowLeast retention increase. nih.govNon-volatile additive used for specific selectivity needs. nih.gov
Trifluoroacetic Acid (TFA)ModerateStandard for good peak shape and resolution. hplc.eunih.govThe most common and dominant additive for peptide RP-HPLC. nih.gov
Pentafluoropropionic Acid (PFPA)HighSignificantly increases retention compared to TFA. nih.govnih.govUsed to increase retention of hydrophilic peptides. nih.gov
Heptafluorobutyric Acid (HFBA)Very HighProvides the most significant increase in retention. nih.govnih.govUsed for very hydrophilic peptides or to achieve alternative selectivity. nih.gov

This table summarizes the relative effects of different anionic ion-pairing reagents on peptide retention in reversed-phase chromatography. Increasing the hydrophobicity of the reagent (Phosphate < TFA⁻ < PFPA⁻ < HFBA⁻) generally leads to a more pronounced increase in peptide retention time. nih.gov

Considerations for Peptide Solubility and Stability in Experimental Preparations

The TFA counter-ion associated with a synthetic peptide like IGF-I (24-41) is not merely a relic of purification but an integral part of the supplied product that can affect its handling and experimental performance. genscript.com Its impact on solubility and stability must be carefully considered during the preparation of experimental solutions.

Peptide Solubility: The solubility of a peptide is determined by its amino acid composition, particularly the ratio of hydrophobic to hydrophilic residues. proimmune.com Peptides with a high content of hydrophobic amino acids (>50%) may not dissolve easily in aqueous solutions. iscabiochemicals.com In some cases, highly hydrophobic peptides require initial solubilization in strong organic solvents, and TFA itself can be used for this purpose. proimmune.comiscabiochemicals.com Once dissolved, this concentrated solution is typically added dropwise to an aqueous buffer. iscabiochemicals.com The presence of charged residues generally improves solubility, and the TFA salt form ensures that basic residues (Lys, Arg, His) contribute to the peptide's charge. ambiopharm.comproimmune.com

Peptide Stability and Structural Integrity: A critical consideration is the influence of TFA on the conformational stability of peptides. nih.govroyalsocietypublishing.org Research has shown that TFA counter-ions can have a strong influence on the physico-chemical properties of peptides, including their secondary structure and propensity to aggregate. nih.govroyalsocietypublishing.org For peptides prone to forming fibrils, such as the amyloid-beta peptide, the presence of TFA has been documented to affect the rate of aggregation and even the final size, flexibility, and geometry of the fibrils formed. nih.govroyalsocietypublishing.org This suggests that TFA is not always a passive counter-ion and can actively modulate peptide structure.

For experiments where the native peptide structure is paramount, such as in structural studies using infrared spectroscopy or assays sensitive to aggregation, it may be necessary to remove or exchange the TFA counter-ion. nih.gov This is often accomplished by lyophilizing the peptide from a dilute hydrochloric acid (HCl) solution, which replaces the trifluoroacetate with a chloride ion. nih.govambiopharm.com However, this process must be optimized, as high concentrations of HCl can also modify a peptide's structure and thermal stability. nih.gov

Table 2: Summary of TFA Considerations in Peptide Preparations
ParameterImpact of TFA Counter-ionExperimental Consideration
SolubilityCan aid in the initial dissolution of very hydrophobic peptides. proimmune.comiscabiochemicals.com Contributes to the overall charge of peptides with basic residues. ambiopharm.comFor difficult-to-dissolve peptides, a small amount of an organic solvent like TFA may be needed first, before dilution into an aqueous buffer. proimmune.com
Stability/AggregationCan influence secondary structure and increase the propensity for aggregation in certain peptide sequences. nih.govroyalsocietypublishing.orgFor aggregation-prone peptides or structural studies, the potential influence of TFA should be assessed.
Biological AssaysTFA itself has been reported to have biological activity, which could confound results. genscript.combiorxiv.orgConsider exchanging TFA for a more biologically compatible counter-ion like acetate (B1210297) or hydrochloride if assay interference is suspected. ambiopharm.com
Structural StudiesThe infrared absorption of TFA can interfere with spectral analysis of peptide secondary structure (e.g., amide I band). nih.govTFA removal is often required for techniques like FTIR spectroscopy. nih.gov

Biological Activities and Preclinical Investigations of Igf I 24 41 Tfa

In Vitro Cellular Responses

Detailed research specifically investigating the in vitro cellular effects of the IGF-I (24-41) fragment is limited in publicly available scientific literature. The majority of cellular studies have focused on the full-length IGF-I protein. Therefore, the following sections outline the known activities of the parent IGF-I molecule to provide context, while noting the absence of specific data for the IGF-I (24-41) fragment.

Regulation of Cell Proliferation and Growth in Cultured Cells

There is a lack of specific studies demonstrating that the IGF-I (24-41) fragment directly regulates cell proliferation and growth in cultured cells. The parent molecule, full-length IGF-I, is a potent mitogen that stimulates the proliferation of a wide range of cell types, including muscle, cartilage, and bone cells, by activating the IGF-I receptor and downstream signaling pathways like the MAPK and PI3K pathways.

Impact on Cellular Differentiation Processes

The direct impact of the IGF-I (24-41) fragment on cellular differentiation processes has not been characterized in in vitro studies. Full-length IGF-I is known to be a key factor in promoting the differentiation of various progenitor cells, such as stimulating myoblasts to form myotubes (myogenesis) and chondrocytes to build cartilage matrix.

Mechanisms of Action in Promoting Cell Survival and Inhibiting Apoptosis

Mechanistic studies elucidating a role for the IGF-I (24-41) fragment in promoting cell survival or inhibiting apoptosis are not available. The anti-apoptotic function of full-length IGF-I is well-documented; it acts as a potent survival factor that protects cells from programmed cell death by activating signaling cascades that inhibit pro-apoptotic proteins like BAD and caspases.

Influence on Glucose Transport and Cellular Metabolism in Specific Cell Lines

There is no available research detailing the influence of the IGF-I (24-41) fragment on glucose transport or cellular metabolism in specific cell lines. The parent IGF-I molecule shares structural homology with insulin (B600854) and can influence metabolism, including enhancing glucose uptake and stimulating fatty acid oxidation in certain cell types, though these effects are generally less potent than those of insulin. nih.gov

In Vivo Studies in Animal Models (Excluding Human Therapeutic Applications)

In contrast to the lack of in vitro data, a key preclinical study has investigated the effects of IGF-I (24-41) in a neonatal animal model. A study by Santucci et al. (1994) administered the synthetic IGF-I (24-41) fragment directly into the cerebral ventricles of newborn male mice to assess its effects on physical and neurobehavioral development. nih.gov

The study compared the effects of IGF-I (24-41) with the full-length IGF-I peptide and another fragment, IGF-I (57-70). The results showed that while the full IGF-I peptide significantly increased body weight gain and tail length, neither the IGF-I (24-41) fragment nor the IGF-I (57-70) fragment had any effect on these somatic growth parameters. nih.gov Similarly, sensorimotor development was unaffected by any of the tested peptides. nih.gov

However, a distinct behavioral effect was observed. Both the full-length IGF-I and the IGF-I (24-41) fragment significantly increased the rate of ultrasonic vocalizations emitted by the pups on postnatal day 8. nih.gov The IGF-I (57-70) fragment had no such effect. nih.gov This finding suggests that the 24-41 region of the IGF-I molecule may contain a specific site responsible for modulating certain neurobehavioral developments, independent of the parent molecule's broader effects on somatic growth. nih.gov

Table 1: Summary of In Vivo Effects of IGF-I (24-41) in Neonatal Mice

Parameter AssessedFull-Length IGF-IIGF-I (24-41) FragmentIGF-I (57-70) Fragment
Body Weight Gain Significant IncreaseNo EffectNo Effect
Tail Length Significant IncreaseNo EffectNo Effect
Sensorimotor Development No EffectNo EffectNo Effect
Ultrasonic Vocalizations Significant IncreaseSignificant IncreaseNo Effect
Data sourced from Santucci et al., Brain Research Bulletin, 1994. nih.gov

Impact on Somatic Growth and Development in Developmental Models

Preclinical research in a neonatal mouse model has explored the specific effects of the IGF-I (24-41) fragment on physical development. In a comparative study, neonatal male mice were administered either the full recombinant IGF-I, the synthetic IGF-I (24-41) fragment, or another fragment, IGF-I (57-70). nih.gov Daily measurements of physical traits were recorded from postnatal days 2 to 13. nih.gov

Neurobiological Effects and Behavioral Modulations in Preclinical Animal Systems

The same preclinical study in neonatal mice also investigated the neurobiological and behavioral impacts of the IGF-I (24-41) fragment. nih.gov While sensorimotor development was assessed using a modified Fox's scale, neither the full IGF-I molecule nor the IGF-I (24-41) fragment appeared to affect this aspect of development. nih.gov

However, a distinct behavioral modulation was observed. Both the full IGF-I peptide and the IGF-I (24-41) fragment significantly increased the rate of ultrasonic vocalizations of the mouse pups when measured on postnatal day 8. nih.gov This specific effect, which was not seen with the IGF-I (57-70) fragment, indicates that the (24-41) sequence may be involved in specific neurobehavioral circuits. nih.gov These results demonstrate that different domains of the IGF-I peptide can exert distinct and separate effects on developmental processes. nih.gov

Table 1: Comparative Effects of IGF-I and its Fragments in Neonatal Mice

Parameter AssessedRecombinant IGF-IIGF-I (24-41)IGF-I (57-70)
Body Weight GainSignificant IncreaseNo Significant EffectNo Significant Effect
Tail LengthSignificant IncreaseNo Significant EffectNo Significant Effect
Sensorimotor DevelopmentNo Significant EffectNo Significant EffectNo Significant Effect
Ultrasonic Vocalization RateSignificant IncreaseSignificant IncreaseNo Significant Effect

Data sourced from Santucci D, et al. Brain Res Bull. 1994. nih.gov

Role in Organ-Specific Physiological Processes in Animal Models (e.g., bone accrual, muscle regeneration)

A review of available preclinical research did not yield specific studies investigating the direct role of the IGF-I (24-41) fragment in organ-specific physiological processes such as bone accrual or muscle regeneration in animal models. Research in these areas has predominantly focused on the full IGF-I molecule.

Studies on Hypoxia-Induced Cellular Responses in Animal Tissues

Based on a review of scientific literature, there are no specific preclinical studies focused on the effects of the IGF-I (24-41) fragment on hypoxia-induced cellular responses in animal tissues. The existing research on hypoxia and the IGF system centers on the full IGF-I protein and its receptors.

Structure Activity Relationship Sar Studies and Rational Design of Igf I 24 41 Analogs

Identification of Critical Amino Acid Residues for Functional Activity

The fragment IGF-I (24-41) corresponds to a significant portion of the C-domain of the full-length IGF-I protein. This region has been a focal point for researchers aiming to decipher the molecular determinants of IGF-I's interaction with its receptor (IGF-1R) and subsequent biological signaling.

Site-Directed Mutagenesis to Elucidate Key Ligand-Receptor Interactions

Site-directed mutagenesis, a technique that allows for the specific alteration of amino acids within a protein sequence, has been instrumental in identifying the key players in the IGF-I:IGF-1R interaction. Studies have revealed that several residues within and flanking the 24-41 region are crucial for high-affinity binding.

Notably, Tyrosine 24 (Tyr24) , which lies at the beginning of this fragment, has been identified as a critical residue for IGF-1R binding. nih.govnih.gov Further into the C-domain, Tyrosine 31 (Tyr31) , Arginine 36 (Arg36) , and Arginine 37 (Arg37) have been shown to be of paramount importance. nih.govnih.gov Alanine (B10760859) scanning mutagenesis, where individual amino acids are systematically replaced with alanine, has confirmed the significance of these residues. For instance, the mutation of Tyr31 to alanine (Y31A) has been demonstrated to reduce the binding affinity of IGF-I for its receptor by six-fold. acs.org

The following table summarizes the key amino acid residues within and near the IGF-I (24-41) region that are critical for IGF-1R binding, as identified through mutagenesis studies.

Residue PositionAmino AcidFunctional Importance in IGF-1R Binding
24Tyrosine (Tyr)Contributes significantly to receptor binding affinity. nih.govnih.gov
31Tyrosine (Tyr)Essential for high-affinity binding; mutation to Alanine reduces affinity. nih.govnih.govacs.org
36Arginine (Arg)Crucial for receptor interaction. nih.govnih.gov
37Arginine (Arg)Plays a key role in establishing a strong ligand-receptor complex. nih.govnih.gov

Mapping of Domains Essential for IGF-I (24-41) Biological Effects

The IGF-I (24-41) fragment is not merely a structural component; it harbors domains essential for eliciting specific biological responses. Research has indicated that this peptide fragment is involved in regulating somatic growth and behavioral development. researchgate.netresearchgate.netplos.orgmedchemexpress.com

The entire C-domain, which includes the 24-41 sequence, acts as a crucial "bridge" that interacts with both the L1 and cysteine-rich (CR) domains of the IGF-1R. acs.org This interaction is vital for the proper positioning of the ligand and the subsequent activation of the receptor's intracellular signaling cascades. Deletion of a significant portion of the C-domain (residues 29-41) has been shown to completely abolish the affinity of IGF-I for its receptor, underscoring the indispensable role of this region in mediating the biological effects of the full-length protein. frontiersin.org While the specific sub-domains within the 24-41 fragment responsible for its distinct effects on somatic growth and neurobehavioral development are still under active investigation, it is clear that the structural integrity of this entire region is fundamental to its function.

Development and Evaluation of Peptidomimetics and Modified Analogs

Building upon the foundational knowledge of the structure-activity relationships of IGF-I (24-41), researchers have ventured into the design and synthesis of peptidomimetics and modified analogs. The primary goals of these endeavors are to create molecules with enhanced stability, improved receptor selectivity, and potentially novel biological activities.

Design Principles for Enhanced Stability or Receptor Selectivity

A key challenge in utilizing peptides as therapeutic agents is their susceptibility to degradation by proteases in the body. To overcome this, various design principles are employed to enhance the stability of IGF-I (24-41) analogs. These include the incorporation of non-natural amino acids, cyclization of the peptide backbone, and the introduction of chemical modifications that sterically hinder protease access.

For enhancing receptor selectivity, the design focuses on modifying the key amino acid residues identified through mutagenesis studies. By subtly altering the side chains of residues like Tyr24, Tyr31, Arg36, and Arg37, it is possible to fine-tune the binding affinity for the IGF-1R versus other related receptors, such as the insulin (B600854) receptor. This approach aims to create analogs that elicit more specific biological responses with fewer off-target effects.

Synthetic Strategies for Incorporating Non-Standard Amino Acids or Chemical Linkers

The synthesis of modified IGF-I (24-41) analogs often requires sophisticated chemical strategies. Solid-phase peptide synthesis (SPPS) is a commonly used technique that allows for the sequential addition of both standard and non-standard amino acids to build the desired peptide chain.

To introduce chemical linkers or create cyclic peptides, specific chemical reactions are employed. For instance, "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully used to ligate two shorter peptide fragments of IGF-I, allowing for the incorporation of a stable triazole linker in place of a native peptide bond. acs.org This strategy not only facilitates the synthesis of complex analogs but also provides a means to introduce novel structural motifs that can influence the peptide's conformation and biological activity.

Comparative Analysis of Analog Activities in Cellular and Animal Models

The ultimate test of any newly designed peptidomimetic or modified analog lies in its biological activity. A comprehensive evaluation involves a comparative analysis of the analog's performance against the native IGF-I (24-41) fragment in both cellular and animal models.

In cellular models, researchers assess the ability of the analogs to bind to the IGF-1R, stimulate receptor autophosphorylation (a key step in signal activation), and trigger downstream signaling pathways. The mitogenic and anti-apoptotic effects of the analogs are also quantified in various cell lines.

Animal models provide a more holistic view of the analog's in vivo efficacy and stability. Studies in rodents, for example, can evaluate the impact of the analogs on somatic growth, neurodevelopment, and other physiological processes known to be influenced by IGF-I. nih.govfrontiersin.org Such comparative analyses are crucial for identifying promising candidates for further therapeutic development.

The table below provides a hypothetical comparative analysis of different IGF-I (24-41) analogs based on potential research findings.

AnalogModificationReceptor Binding Affinity (vs. native)In Vitro Mitogenic ActivityIn Vivo Stability
Analog ACyclized backboneIncreasedSimilarSignificantly Increased
Analog BD-amino acid substitutionSlightly DecreasedDecreasedMarkedly Increased
Analog CNon-standard amino acid at Tyr31IncreasedIncreasedModerately Increased

Emerging Research Avenues and Methodological Advancements for Igf I 24 41 Tfa

High-Throughput Screening Methodologies for Identifying Novel Modulators

The discovery of novel molecules that can modulate the activity of IGF-I (24-41) is being accelerated by the adoption of high-throughput screening (HTS) methodologies. These platforms allow for the rapid testing of large compound libraries to identify potential agonists or antagonists. HTS assays are often designed to detect specific biological responses, such as receptor binding, enzyme activation, or changes in cell proliferation.

Screening methods can be broadly categorized into confirmatory and screening analyses. testveritas.com Confirmatory methods, such as various forms of chromatography (GC, HPLC, UPLC, LC) followed by detection techniques like mass spectrometry (MS) or fluorescence detection (FLD), provide precise quantitative data. testveritas.com In contrast, screening techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and lateral flow assays are designed for rapid analysis of a large number of samples. testveritas.com For a fragment like IGF-I (24-41), HTS could involve cell-based assays that measure downstream signaling events or biochemical assays that assess direct binding to target proteins. The goal is to efficiently sift through thousands of compounds to find those that interact specifically with the IGF-I signaling pathway. thieme-connect.comnih.gov

Recent discoveries have identified novel modulators of IGF-I bioavailability, such as Pregnancy-associated plasma protein-A2 (PAPP-A2) and stanniocalcin-2 (STC2). jcrpe.org PAPP-A2 is a protease that cleaves IGF binding proteins (IGFBPs), thereby increasing the amount of free, bioactive IGF-I. STC2, in turn, inhibits the activity of PAPP-A2. jcrpe.org The identification of such natural modulators provides a blueprint for developing HTS assays aimed at discovering synthetic molecules with similar or enhanced regulatory capabilities.

Table 1: Methodologies for Screening Modulators
Methodology TypeExamplesPrimary Purpose in IGF-I (24-41) ResearchReference
Confirmatory AnalysisGC-MS, HPLC-MS, UPLCPrecise quantification and structural confirmation of potential modulators. testveritas.com
High-Throughput ScreeningELISA, Cell-Based Proliferation Assays, Reporter Gene AssaysRapidly screen large libraries of compounds for their effect on IGF-I (24-41) activity. testveritas.comthieme-connect.com
Biochemical AssaysSurface Plasmon Resonance (SPR)To measure direct binding affinity and kinetics between IGF-I (24-41) and its potential binding partners. medchemexpress.com

Application of Advanced Imaging Techniques for Receptor Dynamics

Understanding how IGF-I (24-41) interacts with its cellular targets is crucial. Advanced imaging techniques are providing unprecedented insights into the dynamics of receptor binding and subsequent cellular events. Cryo-electron microscopy (cryo-EM), for instance, has been instrumental in revealing the three-dimensional structure of the IGF-1 receptor (IGF-1R), including how it binds to its ligands. nih.gov These structural studies show that the IGF-1R can form hybrid receptors with the insulin (B600854) receptor (IR), and that ligand binding induces specific conformational changes that are essential for signal transduction. nih.gov

Furthermore, live-cell imaging techniques, such as dual-color fluorescence microscopy, enable researchers to visualize cellular processes in real-time. For example, scientists have used genetically encoded calcium indicators like jRGECO1a and 4mt-GCaMP8m to simultaneously image cytosolic and mitochondrial calcium dynamics in response to neuronal stimulation. pnas.org Such techniques could be adapted to study the specific downstream effects of IGF-I (24-41) on intracellular signaling cascades. Super-resolution imaging has also been used to detect the presence of the IGF-1R in mitochondria, suggesting more complex roles for this receptor than previously understood. pnas.org These advanced imaging modalities are critical for dissecting the spatiotemporal aspects of IGF-I fragment signaling.

Integration with 'Omics' Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Analysis

The integration of 'omics' technologies, such as proteomics and metabolomics, offers a systems-level view of the biological impact of IGF-I (24-41). revespcardiol.org These high-throughput platforms allow for the simultaneous measurement of hundreds to thousands of proteins and metabolites, providing a comprehensive snapshot of cellular states. revespcardiol.orgucl.ac.uk

Proteomics, often utilizing liquid chromatography-mass spectrometry (LC-MS), can identify and quantify changes in the proteome of cells or tissues in response to IGF-I (24-41) treatment. nih.gov For example, a large-scale proteome analysis of cerebrospinal fluid (CSF) implicated altered glucose and carbon metabolism in pathways related to IGF-1. ucl.ac.uk Such studies can reveal the full spectrum of signaling pathways modulated by the peptide fragment. ucl.ac.ukendocrine-abstracts.org Metabolomics complements this by profiling small molecule metabolites, offering insights into the metabolic reprogramming induced by IGF-I (24-41). nih.gov Studies in model organisms have shown that mutations in the insulin/IGF-1 signaling pathway lead to extensive restructuring of intermediary metabolism, affecting glycolysis, gluconeogenesis, and lipid metabolism. nih.gov Combining proteomics and metabolomics provides a powerful approach to understand the mechanistic basis of the physiological effects of IGF-I (24-41). revespcardiol.org

Table 2: 'Omics' Approaches in IGF-I Pathway Research
'Omics' TechnologyKey ApplicationIllustrative FindingReference
Proteomics (LC-MS/MS)Identify and quantify global protein changes in response to IGF-1 pathway modulation.Identified differential expression of enzymes in carbohydrate metabolism and the TCA cycle in IGF-1 signaling mutants. nih.gov
MetabolomicsProfile changes in small molecule metabolites to understand metabolic shifts.Revealed significant shifts in carbohydrate, amino acid, and lipid metabolism in response to altered IGF-1 signaling. nih.gov
Integrated 'Omics'Combine protein and metabolite data for a comprehensive understanding of pathway function.Linking changes in metabolic enzyme levels (proteomics) with corresponding metabolite concentrations (metabolomics) to elucidate pathway flux. revespcardiol.org

Computational Modeling and Molecular Dynamics Simulations for Predictive Studies

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for studying the behavior of biological macromolecules at an atomic level. mdpi.comnih.gov These methods can predict the movement of every atom in a protein over time, based on physical principles. nih.gov For IGF-I (24-41), MD simulations can be used to model its interaction with the IGF-1R, predicting binding affinities and identifying key amino acid residues involved in the interaction. This provides a level of detail that is often difficult to achieve through experimental methods alone. nih.gov

These computational frameworks combine structural models with models for mechanical, electrostatic, and hydrodynamic interactions to simulate the dynamics of molecules in solution. nih.gov By simulating the system under various conditions (e.g., changes in ion concentration), researchers can predict how the structure and function of IGF-I (24-41) or its receptor might be altered. nih.govku.dk Such predictive studies are crucial for generating new hypotheses that can then be tested experimentally, accelerating the pace of discovery. ku.dk

Conceptualization of Targeted Modulators Based on Mechanistic Understanding (excluding direct clinical targeting)

A deeper mechanistic understanding of the IGF-I signaling pathway is paving the way for the conceptualization of novel, targeted modulators. Research has shown that the biological activity of IGF-I is not solely dictated by the mature peptide but is also influenced by other products of the Igf1 gene, such as the E-peptides. frontiersin.orgnih.govnih.gov These E-peptides, which are cleaved from the pro-IGF-I molecule, can modulate IGF-I signaling, possibly by interacting directly with IGF-I and altering its engagement with the IGF-1R. frontiersin.orgnih.gov

This concept of modulation by associated peptides suggests new strategies for designing targeted modulators. Instead of directly targeting the active site of the IGF-1R, new molecules could be designed to mimic or block the effects of these natural modulators. For example, a synthetic peptide could be conceptualized to stabilize a specific conformation of the IGF-1R or to disrupt the interaction between IGF-I and its binding proteins. This approach moves beyond simple receptor agonism or antagonism and opens up possibilities for fine-tuning the IGF-I signaling response in a more nuanced way. Understanding the complex interplay between different components of the IGF-I system, including the receptor, its ligands, binding proteins, and other modulatory factors like PAPP-A2, is fundamental to the rational design of the next generation of modulators. jcrpe.orgfrontiersin.org

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